molecular formula C15H22N2O5S B4444494 N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE

N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE

Cat. No.: B4444494
M. Wt: 342.4 g/mol
InChI Key: LOAIWAOBTMZPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a morpholine ring, a sulfonamide group, and a benzene ring, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the morpholine ring and the sulfonamide group. One common method involves the reaction of 3-methyl-4-hydroxybenzenesulfonamide with 2-chloro-N,N-dimethylacetamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N,3-trimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-12-10-13(23(19,20)16(2)3)4-5-14(12)22-11-15(18)17-6-8-21-9-7-17/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAIWAOBTMZPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
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N,N,3-TRIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE

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